molecular formula C26H22ClN5O4S B2438148 N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide CAS No. 901736-31-0

N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

Cat. No. B2438148
CAS RN: 901736-31-0
M. Wt: 536
InChI Key: NJJZJPSSPLRVNV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H22ClN5O4S and its molecular weight is 536. The purity is usually 95%.
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Scientific Research Applications

Antihistaminic Activity

A significant application of compounds related to N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide is their potential as H1-antihistaminic agents. Studies have shown that similar compounds, such as 4-(3-Methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, exhibit promising H1-antihistaminic activity. These compounds significantly protected animals from histamine-induced bronchospasm, indicating their potential use in treating allergic reactions and respiratory conditions like asthma. Some of these compounds have been found to be more potent than standard antihistamines like chlorpheniramine maleate, with reduced sedative effects (Alagarsamy et al., 2009).

Anticancer Activity

These compounds have also been investigated for their potential anticancer properties. For instance, triazoloquinazolinone-based compounds, which share a similar core structure with the compound , have been tested for their tubulin polymerization and growth inhibitory activities. Some derivatives have shown potent anticancer activity across various cancer cell lines, indicating their potential as therapeutic agents in oncology (Driowya et al., 2016).

Antimicrobial and Nematicidal Properties

Further research has explored the antimicrobial and nematicidal properties of triazoloquinazoline derivatives. A study involving the synthesis of various 2-aryl/heteryl-3-(5-phenyl[1,2,4]triazolo[4,3-c]quinazolin-3-yl)-1,3-thiazolidin-4-ones revealed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. Additionally, these compounds showed notable nematicidal activity, suggesting their potential use in agricultural pest control (Reddy et al., 2016).

Pharmacological Evaluation and Quality Control

In the realm of pharmaceutical development, the quality control and pharmacological evaluation of related compounds have been a focus. For instance, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and tested for H1-antihistaminic activity, demonstrating their potential for future development as antihistamines. Additionally, quality control methods for these compounds, considering factors like solubility, identification, and assay by potentiometric titration, have been developed, underscoring the importance of rigorous evaluation in pharmaceutical research (Alagarsamy et al., 2005).

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O4S/c1-34-20-10-9-16(27)11-19(20)28-23(33)14-37-26-29-18-13-22(36-3)21(35-2)12-17(18)25-30-24(31-32(25)26)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJJZJPSSPLRVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide

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